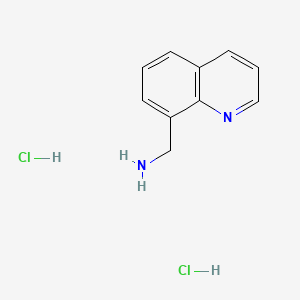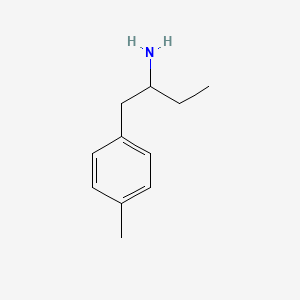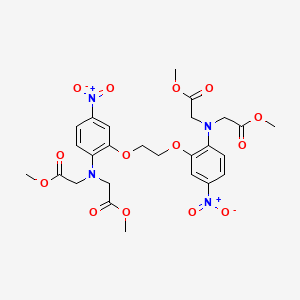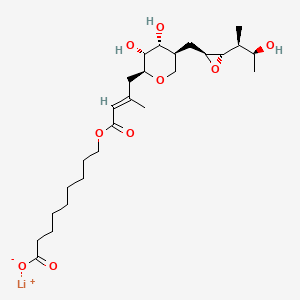
8-Chinolinylmethanamin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-ylmethanamine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of quinoline, a heterocyclic aromatic compound widely used in the synthesis of various drugs. The molecular formula of Quinolin-8-ylmethanamine dihydrochloride is C10H12Cl2N2, and it has a molecular weight of 231.12 g/mol .
Wissenschaftliche Forschungsanwendungen
Quinolin-8-ylmethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylmethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a heterocyclic aromatic compound.
Functionalization: The quinoline undergoes functionalization to introduce the methanamine group at the 8-position. This can be achieved through various methods, including the use of reagents such as formaldehyde and ammonium chloride.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the quinolin-8-ylmethanamine with hydrochloric acid.
Industrial Production Methods
Industrial production of Quinolin-8-ylmethanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-8-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ylmethanone.
Reduction: Reduction reactions can convert it to quinolin-8-ylmethanol.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Wirkmechanismus
The mechanism of action of Quinolin-8-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinolin-8-ylmethanamine
- Quinoxaline
- Quinoline-8-amine
Comparison
Quinolin-8-ylmethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its base form, Quinolin-8-ylmethanamine. Additionally, its specific functionalization at the 8-position of the quinoline ring distinguishes it from other quinoline derivatives, such as quinoxaline and quinoline-8-amine, which have different substitution patterns and properties .
Eigenschaften
CAS-Nummer |
18004-63-2 |
|---|---|
Molekularformel |
C10H11ClN2 |
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
quinolin-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7,11H2;1H |
InChI-Schlüssel |
BFMBFIOWYGKDKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)CN)N=CC=C2.Cl |
Synonyme |
8-(Aminomethyl)quinoline Dihydrochloride; [(Quinolin-8-yl)methyl]amine Dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)

![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)

-(+)-TimololEther](/img/structure/B586931.png)


